molecular formula C24H17Br3Si B12630896 Phenyltris(4-bromophenyl)silane CAS No. 1201099-09-3

Phenyltris(4-bromophenyl)silane

Cat. No.: B12630896
CAS No.: 1201099-09-3
M. Wt: 573.2 g/mol
InChI Key: IQRYMGAVQCQZBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyltris(4-bromophenyl)silane is an organosilicon compound with the chemical formula C18H13Br3Si. It is a derivative of silane, where the silicon atom is bonded to one phenyl group and three 4-bromophenyl groups. This compound is known for its applications in the synthesis of porous organic polymers and its role as an intermediate in various chemical reactions .

Preparation Methods

Phenyltris(4-bromophenyl)silane can be synthesized through several methods. One common synthetic route involves the reaction of silicon tetrachloride with bromobenzene in the presence of a catalyst. Another method involves the hydrosilylation reaction of phenyltri(dimethylsiloxy)silane with allyl glycidyl ether . These reactions typically require controlled conditions, such as an inert atmosphere and specific temperature ranges, to ensure high yields and purity of the product.

Chemical Reactions Analysis

Phenyltris(4-bromophenyl)silane undergoes various types of chemical reactions, including:

Scientific Research Applications

Phenyltris(4-bromophenyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenyltris(4-bromophenyl)silane involves its ability to form stable bonds with other organic molecules. The silicon atom in the compound acts as a central hub, allowing for the attachment of various functional groups. This property makes it a versatile intermediate in the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Phenyltris(4-bromophenyl)silane can be compared with other similar compounds, such as:

This compound is unique due to its specific structure, which allows for the formation of highly stable and versatile organic polymers.

Properties

CAS No.

1201099-09-3

Molecular Formula

C24H17Br3Si

Molecular Weight

573.2 g/mol

IUPAC Name

tris(4-bromophenyl)-phenylsilane

InChI

InChI=1S/C24H17Br3Si/c25-18-6-12-22(13-7-18)28(21-4-2-1-3-5-21,23-14-8-19(26)9-15-23)24-16-10-20(27)11-17-24/h1-17H

InChI Key

IQRYMGAVQCQZBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.